Benzoylpaeoniflorin

Descripción general

Descripción

Benzoilpaeoniflorina: es un glucósido monoterpénico derivado de las raíces de Paeonia lactiflora, una planta medicinal tradicional china. Es conocida por sus diversas actividades biológicas, que incluyen efectos antiinflamatorios, antianafilácticos e inmunomoduladores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La benzoilpaeoniflorina puede sintetizarse mediante la esterificación de la paeoniflorina con cloruro de benzoílo en presencia de una base como la piridina . La reacción suele ocurrir en condiciones suaves, con la temperatura mantenida alrededor de 0-5 °C para evitar la descomposición de los reactivos.

Métodos de producción industrial: En entornos industriales, la benzoilpaeoniflorina a menudo se extrae de las raíces de Paeonia lactiflora mediante métodos de extracción con solventes. Las raíces primero se secan y se pulverizan, luego se someten a extracción con solventes como etanol o metanol. El extracto luego se purifica utilizando técnicas como la cromatografía en columna para aislar la benzoilpaeoniflorina .

Análisis De Reacciones Químicas

Tipos de reacciones: La benzoilpaeoniflorina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar benzoilpaeoniflorona.

Reducción: Las reacciones de reducción pueden convertirla de nuevo a paeoniflorina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄).

Sustitución: Reactivos como el hidróxido de sodio (NaOH) pueden facilitar las reacciones de sustitución.

Productos principales:

Oxidación: Benzoilpaeoniflorona.

Reducción: Paeoniflorina.

Sustitución: Varios derivados sustituidos dependiendo del reactivo utilizado.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Benzoylpaeoniflorin has demonstrated significant anti-inflammatory properties in various studies.

- Mechanism of Action : It inhibits the expression of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) in activated macrophages and endothelial cells. This inhibition occurs via the suppression of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated THP-1 macrophages, treatment with this compound resulted in reduced levels of inflammatory markers, indicating its potential for treating inflammatory diseases such as sepsis .

Table 1: Summary of Anti-Inflammatory Studies on this compound

Anti-Anaphylactic Potential

This compound has been identified as a potent inhibitor of anaphylactic reactions.

- Research Findings : In studies using BALB/c mice, this compound significantly suppressed IgE-mediated passive cutaneous anaphylaxis (PCA), indicating its potential use in treating allergic conditions. This effect is attributed to its ability to inhibit histidine decarboxylase (HDC) activity and MAPK signaling pathways .

Table 2: Summary of Anti-Anaphylactic Studies on this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| BALB/c mice | Suppressed IgE-mediated PCA reactions | |

| In vitro assays | Inhibited β-hexosaminidase release with low cytotoxicity |

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent.

- Potential Applications : Research indicates that it may protect against oxidative stress-related conditions such as Alzheimer's disease. A study developed a rapid LC-MS/MS method to quantify this compound in rat plasma, highlighting its therapeutic potential for neurodegenerative diseases .

Table 3: Summary of Neuroprotective Studies on this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Rat models | Potential therapeutic agent against oxidative stress |

Pharmacokinetics and Safety

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.

Mecanismo De Acción

La benzoilpaeoniflorina ejerce sus efectos a través de varios objetivos y vías moleculares:

Comparación Con Compuestos Similares

Compuestos similares:

Paeoniflorina: Un glucósido monoterpénico estrechamente relacionado con propiedades antiinflamatorias e inmunomoduladoras similares.

Oxipaeoniflorina: Otro derivado de la paeoniflorina con actividades biológicas comparables.

Albiflorina: Un glucósido monoterpénico con potencial terapéutico similar.

Singularidad: La benzoilpaeoniflorina es única debido a su grupo benzoílo, que mejora sus actividades antiinflamatorias y antianafilácticas en comparación con su compuesto original, la paeoniflorina . Esta modificación estructural le permite interactuar de manera más efectiva con los objetivos moleculares involucrados en las respuestas inflamatorias y alérgicas.

Actividad Biológica

Benzoylpaeoniflorin (BPF) is a monoterpene glycoside derived from Paeonia lactiflora, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and immunomodulatory effects. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of BPF.

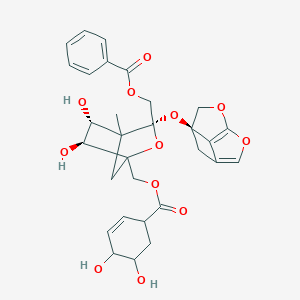

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its pharmacological properties. The molecular formula is , and it features a benzoyl group attached to a paeoniflorin backbone. This structure is critical for its interaction with biological targets.

Anti-Inflammatory Effects

BPF exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models. For instance, in THP-1 macrophages stimulated with lipopolysaccharide (LPS), BPF pretreatment markedly reduced the production of these cytokines in a dose-dependent manner .

Table 1: Effects of this compound on Cytokine Production

| Cytokine | Control (pg/mL) | BPF Treatment (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 300 |

| TNF-α | 1200 | 200 |

Additionally, BPF has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory pathways .

Immunomodulatory Effects

Research indicates that BPF can modulate immune responses. In a murine model of sepsis induced by cecal ligation and puncture (CLP), BPF treatment improved survival rates and reduced systemic inflammation markers . The compound's ability to inhibit inducible nitric oxide synthase (iNOS) further underscores its role in reducing inflammation in endothelial cells .

Case Study: Sepsis Model

In a study involving CLP-induced sepsis in mice, BPF was administered at varying doses. Results indicated that higher doses significantly decreased mortality rates compared to the control group:

- Control Group Mortality : 80%

- BPF 50 mg/kg Mortality : 40%

- BPF 100 mg/kg Mortality : 20%

This suggests that BPF may serve as a potential therapeutic agent for managing sepsis through its immunomodulatory effects.

Anti-Anaphylactic Potential

This compound has also been identified as a potent anti-anaphylactic agent. In vivo studies using passive cutaneous anaphylaxis (PCA) models demonstrated that BPF significantly suppressed IgE-mediated reactions, indicating its potential utility in treating allergic responses . The mechanism involves dual inhibition of histidine decarboxylase (HDC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical in the anaphylactic response .

The mechanisms underlying the biological activities of BPF involve several key pathways:

- Inhibition of NF-κB Activation : This pathway is pivotal in regulating inflammatory responses.

- Suppression of Cytokine Production : By inhibiting IL-6 and TNF-α synthesis, BPF reduces inflammation.

- Blocking HDC Activity : This action prevents the conversion of L-histidine to histamine, thereby mitigating allergic reactions .

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATYEZNGPQKAIK-HRCYFWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38642-49-8 | |

| Record name | Benzoylpaeoniflorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.